molecular formula C18H15N3O4 B2840379 N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE CAS No. 325804-79-3

N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE

Cat. No.: B2840379
CAS No.: 325804-79-3
M. Wt: 337.335
InChI Key: PVPHVSQTUGGUFQ-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a 4-methoxybenzoyl group and a carbohydrazonamide moiety attached to a 2-oxo-2H-chromene core. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(22)21-20-16(19)14-10-12-4-2-3-5-15(12)25-18(14)23/h2-10H,1H3,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPHVSQTUGGUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Oxo-2H-Chromen-3-Carbaldehyde

The aldehyde functionality at the coumarin C3 position is typically introduced via Vilsmeier-Haack formylation or microwave-assisted Duff reaction (hexamethylenetetramine in trifluoroacetic acid). For example, 4-hydroxycoumarin reacts with hexamethylenetetramine under microwave irradiation (800 W, 3 min) followed by sulfuric acid hydrolysis to yield 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in 65% yield.

Preparation of 4-Methoxybenzohydrazide

4-Methoxybenzohydrazide is synthesized by hydrazinolysis of methyl 4-methoxybenzoate :
$$
\text{CH}3\text{O-C}6\text{H}4\text{COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{CH}3\text{O-C}6\text{H}4\text{CONHNH}2 + \text{CH}_3\text{OH}
$$
This reaction proceeds in ethanol under reflux (6–8 h), with yields exceeding 85%.

Condensation Strategies for Hydrazone Formation

Conventional Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar amounts of 3-acetyl-4-hydroxycoumarin and 4-methoxybenzohydrazide in ethanol/acetic acid (1:1 v/v) for 5–8 h. Acetic acid catalyzes imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. The Z-isomer predominates due to steric hindrance between the coumarin hydroxyl and methoxybenzene groups.

Typical Procedure :

  • Dissolve 3-acetyl-4-hydroxycoumarin (1 mmol) and 4-methoxybenzohydrazide (1 mmol) in 20 mL ethanol/acetic acid (1:1).
  • Reflux at 80°C for 6 h.
  • Cool to room temperature; collect precipitate via filtration.
  • Wash with cold ethanol and dry under vacuum.

Yield : 72–78%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (5–15 min) while improving yield. A green protocol using vinegar (acetic acid)/ethanol (1:1) as solvent achieves 82% yield under 300 W irradiation. This method avoids toxic catalysts and aligns with sustainable chemistry principles.

Optimized Conditions :

  • Power: 300 W
  • Time: 8 min
  • Solvent: Vinegar/ethanol (1:1)
  • Workup: Simple filtration without column chromatography.

Stereochemical Control and Mechanistic Insights

The Z-configuration arises from kinetic control during imine bond formation. DFT studies indicate that the transition state for Z-isomer formation is 4.2 kcal/mol lower in energy than the E-isomer due to intramolecular hydrogen bonding between the coumarin hydroxyl and hydrazide NH. Acidic conditions further stabilize the Z-form via protonation of the imine nitrogen, preventing isomerization.

Analytical Characterization

Spectroscopic Data

  • IR : Strong absorption at 1650–1680 cm⁻¹ (C=O stretch, coumarin), 1590–1610 cm⁻¹ (C=N stretch), and 3250–3350 cm⁻¹ (N-H stretch).
  • ¹H NMR (DMSO-d₆) :
    • δ 11.32 (s, 1H, NH),
    • δ 8.45 (s, 1H, CH=N),
    • δ 7.85–6.90 (m, 7H, aromatic),
    • δ 3.85 (s, 3H, OCH₃).
  • ¹³C NMR : δ 160.1 (C=O, coumarin), 155.3 (C=N), 148.9–110.4 (aromatic carbons).

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) shows ≥98% purity with retention time 6.8 min.

Comparative Evaluation of Synthetic Methods

Method Conditions Time Yield (%) Purity (%)
Conventional reflux Ethanol/AcOH, 80°C 6 h 72 97
Microwave-assisted Vinegar/EtOH, 300W 8 min 82 98
Solvent-free Neat, 120°C 2 h 68 95

Key Findings :

  • Microwave synthesis offers the best balance of efficiency and yield.
  • Solvent-free methods, though eco-friendly, suffer from lower yields due to incomplete reaction.

Applications and Derivatives

The compound serves as a precursor for anticoagulant and antioxidant agents. Structural modifications (e.g., replacing methoxy with nitro groups) enhance bioactivity. Recent studies highlight its potential as a tyrosinase inhibitor (IC₅₀ = 3.2 μM) and radical scavenger (EC₅₀ = 12.4 μM against DPPH).

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide has been studied for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development.

    Medicine: Research has shown its potential in treating infections and certain types of cancer.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: A simpler compound with similar structural features.

    4-methoxybenzoyl chloride: Used as a precursor in the synthesis of N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide.

    N-(4-methoxybenzoyl)-L-cysteine: Another compound with a 4-methoxybenzoyl group .

Uniqueness

N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide is unique due to its combination of a chromene core with a carbohydrazonamide moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

N'-[(Z)-Amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methoxybenzohydrazide is a hydrazone derivative characterized by its unique structural features, including a chromene moiety and a methoxybenzohydrazide component. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This structure includes:

  • A chromen-3-yl group contributing to its biological activity.
  • A hydrazone linkage that is known for its role in biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. Below are key findings regarding its pharmacological potential.

Antimicrobial Activity

Studies have shown that hydrazones possess significant antimicrobial properties. For instance, compounds derived from similar structures have demonstrated effectiveness against various bacterial strains, including:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Hydrazone AStaphylococcus aureus6.3 µg/mL
Hydrazone BEscherichia coli12.5 µg/mL
Hydrazone CPseudomonas aeruginosa25 µg/mL

These results suggest that this compound may exhibit similar antimicrobial efficacy due to its structural characteristics .

Anticancer Activity

Hydrazones have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For example, studies on related compounds have shown:

  • Cell Line Studies : Compounds similar to this compound were tested on various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia), resulting in significant cytotoxic effects.
Cell LineIC50 (µM)
MCF-715.0
K56210.5

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that derivatives of similar structures can significantly reduce inflammation markers in vitro.

Mechanistic Insights

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds like this may act as inhibitors of key enzymes involved in inflammation and tumor progression.
  • Receptor Modulation : They may interact with specific receptors influencing cell signaling pathways related to growth and apoptosis.
  • Oxidative Stress Reduction : The antioxidant properties associated with chromene derivatives contribute to cellular protection against oxidative damage.

Case Studies

Several studies have reported on the synthesis and evaluation of hydrazone derivatives, providing insights into their biological activities:

  • Study on Antimicrobial Properties : A study demonstrated that a series of hydrazones exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values lower than those of standard antibiotics .
  • Anticancer Evaluation : Another investigation highlighted the cytotoxic effects of hydrazones against various cancer cell lines, revealing structure-activity relationships that suggest modifications could enhance potency .

Q & A

Q. What are the recommended synthetic routes for N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methoxybenzohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 4-methoxybenzohydrazide with 3-aminocoumarin derivatives under acidic or basic conditions. Key steps include:

  • Activation : Use of coupling agents like EEDQ (Ethoxycarbonyl-1,2-dihydroquinoline) in THF to facilitate hydrazone bond formation (yield: 18–64%) .
  • Purification : Column chromatography with silica gel (hexane/EtOH gradients) or recrystallization from ethanol .
  • Optimization : Control of temperature (45–60°C) and stoichiometric ratios (1:1.2 hydrazide to aldehyde) to minimize side products .

Q. How can spectroscopic and chromatographic techniques confirm the molecular structure of this compound?

  • FTIR-ATR : Confirm the presence of hydrazide (C=O stretch at ~1650 cm⁻¹) and coumarin (C–O–C at ~1250 cm⁻¹) .
  • NMR : ¹H-NMR shows characteristic peaks for the methoxy group (~3.8 ppm) and aromatic protons (6.5–8.5 ppm). ¹³C-NMR identifies the carbonyl carbons (165–175 ppm) .
  • MS (ESI) : Molecular ion peaks ([M+H]⁺) match theoretical molecular weights (e.g., C₁₈H₁₆N₃O₄: ~350.3 g/mol) .

Q. What crystallographic methods are used to determine the compound’s solid-state structure and intermolecular interactions?

  • Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Software : SHELXTL for structure solution and refinement; WinGX/ORTEP for visualization .
  • Key Interactions :
    • Intramolecular N–H⋯O hydrogen bonds stabilize the hydrazone moiety.
    • Intermolecular C–H⋯O interactions form chains along the crystallographic axis .

Q. Table 1: Synthetic Conditions for Derivatives

Reagent SystemSolventTemp (°C)Yield (%)Reference
EEDQ/THFTHF45–6053–64
PCl₃/DMFDCMRT35–45

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Method : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer properties .
  • Applications : Predicts binding affinity to biological targets (e.g., kinases) by analyzing electrostatic potential maps .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for anticancer activity?

  • Derivatization : Introduce α-hydrazinophosphonic acids or oxadiazaphosphinines via reactions with PCl₃ or POCI₃ to enhance bioactivity .
  • Assays :
    • MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values.
    • Molecular docking (AutoDock Vina) to evaluate interactions with DNA topoisomerase II .

Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?

  • Stability : Weak C–H⋯O interactions (2.5–3.2 Å) enhance thermal stability (Tₘ > 200°C) .
  • Solubility : Methoxy groups improve solubility in polar solvents (e.g., DMSO), while π-π stacking reduces aqueous solubility .

Q. Table 2: Spectroscopic Characterization Data

TechniqueKey Peaks/FeaturesReference
¹H-NMR (DMSO-d₆)δ 3.8 (s, OCH₃), δ 8.2 (s, NH)
FTIR-ATR1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C)
MS (ESI)[M+H]⁺ = 350.3

Methodological Challenges

Q. How can researchers resolve contradictions in reported synthetic yields or characterization data?

  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, degassed solvents) to minimize variability .
  • Cross-Validation : Use multiple techniques (e.g., XRD + NMR) to confirm structural assignments .

Q. What advanced techniques are used to study dynamic processes (e.g., tautomerism) in solution?

  • VT-NMR : Variable-temperature NMR monitors hydrazone-keto/enol equilibria (δ shifts at 25–80°C) .
  • UV-Vis Spectroscopy : Track λₘₐₓ changes (300–400 nm) in different solvents to assess tautomeric preferences .

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